3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride
描述
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its molecular formula is C₇H₅N₃O₂·HCl, with a molecular weight of 199.60 g/mol (calculated by adding HCl to the free acid’s molecular weight of 163.13 g/mol from ). The compound’s CAS number is 97640-15-8, and it is stored under sealed, dry conditions at 2–8°C to maintain stability . The hydrochloride salt form enhances aqueous solubility, a critical feature for pharmaceutical applications. Notably, the free acid lacks available data on boiling point, GHS classification, or hazard statements, indicating gaps in safety profiling .
属性
IUPAC Name |
1H-imidazo[4,5-b]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)6-9-4-2-1-3-8-5(4)10-6;/h1-3H,(H,11,12)(H,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVLYYICTIRDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. Common reagents include aldehydes and carboxylic acids, and the reactions are often catalyzed by various catalysts .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification through crystallization or chromatography .
化学反应分析
Esterification
The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example, treatment with methanol and sulfuric acid yields the corresponding methyl ester. This reaction is foundational for modifying solubility and bioavailability in drug development.
Reaction Example :
Amidation
Amidation reactions with primary or secondary amines are facilitated by coupling agents like EDCl/HOBt, producing derivatives with potential kinase-inhibitory properties . These reactions are pivotal for introducing pharmacophoric groups.
Key Conditions :
-
Reagents: Amines (e.g., benzylamine), EDCl, HOBt
-
Solvent: DMF or dichloromethane
-
Temperature: Room temperature to 40°C
Halogenation
Electrophilic halogenation occurs at the 5-position of the imidazo[4,5-b]pyridine ring. Bromination with bromine in acetic acid produces 5-bromo derivatives, which serve as intermediates for cross-coupling reactions.
Experimental Data :
| Halogen | Reagent | Conditions | Product Yield |
|---|---|---|---|
| Br | Br₂ in AcOH | 50°C, 2 hrs | 75–85% |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) enables functionalization at halogenated positions. The 5-bromo derivative reacts with boronic acids or amines to introduce aryl or amino groups .
Example Reaction :
Cyclization and Heterocycle Formation
The compound participates in tandem cyclization reactions with aldehydes and amines. A one-pot process involving nucleophilic aromatic substitution (SNAr), reduction, and cyclization yields disubstituted imidazo[4,5-b]pyridines .
Procedure Highlights :
科学研究应用
Anticancer Activity
3H-imidazo[4,5-b]pyridine derivatives have shown promising results as potential anticancer agents. They function as protein kinase inhibitors, targeting specific kinases involved in cancer progression. For example, a compound derived from this scaffold was identified as a potent dual inhibitor of FLT3 and Aurora kinases, which are critical in acute myeloid leukemia treatment .
Table 1: Summary of Anticancer Compounds Derived from 3H-Imidazo[4,5-b]pyridine
| Compound Name | Target Kinase | IC50 (nM) | Cancer Type |
|---|---|---|---|
| Compound 1 | FLT3 | 12 | Acute Myeloid Leukemia |
| Compound 2 | GSK3β | 8 | Type 2 Diabetes |
| Compound 3 | Aurora A | 15 | Various Cancers |
Anti-inflammatory Properties
Research indicates that compounds containing the imidazo[4,5-b]pyridine structure exhibit anti-inflammatory properties. A specific derivative was found to inhibit inflammatory responses in human retinal pigment epithelial cells, showcasing its potential in treating retinal ischemia and obesity-related inflammation .
Table 2: Anti-inflammatory Effects of Imidazo[4,5-b]pyridine Derivatives
| Compound Name | Mechanism of Action | pIC50 Value |
|---|---|---|
| Compound A | Inhibition of iNOS | 7.09 |
| Compound B | Modulation of NF-κB signaling | Not reported |
| Compound C | Reduction of oxidative stress | Not reported |
Case Study 1: Dual FLT3/Aurora Kinase Inhibitor
A compound derived from the imidazo[4,5-b]pyridine scaffold was evaluated for its efficacy against acute myeloid leukemia. Preclinical trials indicated significant tumor regression in xenograft models when administered at specific dosages over a defined period. The mechanism involved competitive inhibition at the ATP-binding site of the kinases.
Case Study 2: Treatment of Type 2 Diabetes
Another derivative was tested for its inhibitory effects on GSK3β, an enzyme implicated in insulin signaling pathways. The results revealed that this compound improved glucose tolerance in diabetic mice models, suggesting its potential as a therapeutic agent for managing type 2 diabetes.
作用机制
The mechanism of action of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various cellular pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
相似化合物的比较
3H-Imidazo[4,5-c]pyridine-2-carboxylic Acid (CAS 91996-99-5)
- Structural Difference : The nitrogen atom positions in the pyridine ring differ ([4,5-c] vs. [4,5-b]), altering electron density distribution.
- Impact : This isomerism may influence binding affinity in biological systems, as the spatial arrangement of heteroatoms affects molecular recognition .
Functional Group Variations
5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid (CAS 933750-74-4)
- Structural Difference : A chlorine atom replaces a hydrogen at the 5-position of the pyridine ring.
- Impact : The electron-withdrawing chlorine increases acidity (pKa reduction) and may enhance intermolecular interactions (e.g., halogen bonding). Its similarity score to the target compound is 0.66 , reflecting moderate structural overlap .
(5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol (CAS 172648-09-8)
- Structural Difference: The carboxylic acid group is replaced by a methanol (-CH₂OH) substituent.
Salt Forms and Derivatives
3H-Imidazo[4,5-b]pyridine-2-carboxylic Acid (Free Acid, CAS 97640-15-8)
- Comparison with Hydrochloride Salt : The free acid has lower solubility in polar solvents compared to its hydrochloride salt. The salt form is preferred in drug formulations for improved bioavailability .
Physicochemical and Functional Properties
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Notable Applications/Properties |
|---|---|---|---|---|---|
| This compound (97640-15-8) | C₇H₆ClN₃O₂ | 199.60 | Carboxylic acid, HCl salt | High (aqueous) | Pharmaceutical intermediate |
| 3H-Imidazo[4,5-c]pyridine-2-carboxylic acid (91996-99-5) | C₇H₅N₃O₂ | 163.13 | Carboxylic acid, [4,5-c] isomer | Not reported | Research chemical |
| 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid (933750-74-4) | C₇H₄ClN₃O₂ | 197.58 | Chlorine at 5-position | Moderate | Potential herbicide analog |
| (5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol (172648-09-8) | C₇H₆ClN₃O | 183.60 | Methanol substituent | Low | Synthetic precursor |
生物活性
3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[4,5-b]pyridine family, characterized by a fused imidazole and pyridine ring system. This structural configuration is crucial for its biological activity, influencing interactions with various biological macromolecules.
Target Interactions
this compound interacts with several biological targets:
- GABA Receptors : It acts as a positive allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission.
- Kinase Inhibition : The compound has been identified as a dual inhibitor of FLT3 and aurora kinases, which are pivotal in the treatment of acute myeloid leukemia .
Biochemical Pathways
The compound influences various cellular pathways:
- Cancer Cell Function : It affects pathways necessary for the survival and proliferation of cancerous cells.
- Immune Response : Interactions with components of the immune system have been noted, indicating potential anti-inflammatory properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 3H-imidazo[4,5-b]pyridine derivatives. The compound exhibits varying degrees of activity against different bacterial strains:
- Gram-positive bacteria : More sensitive to the compound compared to Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : In vitro assays have shown MIC values indicating moderate antibacterial activity, with some derivatives achieving MIC values below 40 μM against Staphylococcus aureus and Bacillus cereus .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | <40 |
| Bacillus cereus | <50 |
| Escherichia coli | >250 |
Anticancer Activity
The compound has shown potential as an anticancer agent through its ability to inhibit key signaling pathways involved in tumor growth. Studies indicate that it can induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation and survival .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Its design as a bioisostere enhances selectivity while minimizing toxicity .
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives of 3H-imidazo[4,5-b]pyridine significantly reduced cell viability in various cancer cell lines (IC50 values ranging from 8 nM to 735 μM) .
- Antimicrobial Evaluation : In vitro tests highlighted the effectiveness of synthesized derivatives against Klebsiella and E. coli, with varying MIC values that suggest further optimization for enhanced activity .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield (70–80%) compared to conventional heating . Key intermediates include pyridine derivatives and carboxylic acids, with careful control of solvents (e.g., DMF or ethanol) and temperatures (80–120°C). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. How can spectroscopic techniques verify the structure of this compound?
- Methodological Answer : Use a combination of FT-IR (to confirm carboxylic acid O–H stretch at ~2500–3000 cm⁻¹ and C=O at ~1700 cm⁻¹), ¹H/¹³C NMR (to resolve imidazo-pyridine ring protons at δ 7.5–8.5 ppm and carboxylate carbons at ~165–170 ppm), and HR-MS (to validate molecular weight with <2 ppm error). Cross-referencing with PubChem data (InChIKey: ZWIYEBIMFPQYDI-UHFFFAOYSA-N) ensures structural fidelity .
Q. What analytical methods are suitable for purity assessment?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves baseline separation of impurities. Purity ≥98% is confirmed with UV detection at 254 nm. For trace metal analysis, ICP-MS is recommended, with acceptable limits for Pd (<10 ppm) from catalytic steps .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) affect biological activity in imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhance kinase inhibition (e.g., c-Met IC₅₀ = 12 nM vs. 45 nM for unsubstituted analogs) . Conversely, hydrophilic groups (e.g., –OH, –NH₂) improve solubility but may reduce membrane permeability. Computational docking (PDB: 3LQ8) identifies hydrogen bonding with Met1160 and hydrophobic interactions with Tyr1232 as critical for activity .
Q. What experimental strategies resolve contradictions in biological data across analogs?
- Methodological Answer : Discrepancies in MIC values (e.g., 3.12 µg/mL vs. >25 µg/mL for anti-tubercular activity) may arise from assay conditions. Standardize protocols (e.g., Microplate Alamar Blue Assay, pH 7.4, 37°C) and validate via orthogonal methods like CFU counting. Use isogenic mutant strains to confirm target specificity .
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer : Employ density functional theory (DFT) or semi-empirical methods (e.g., AM1) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electron-transfer interactions. For example, AM1 modeling shows a HOMO energy of −9.2 eV, correlating with nucleophilic attack susceptibility at the imidazole ring . Molecular dynamics simulations (CHARMM force field) further elucidate binding stability in aqueous environments .
Q. What strategies mitigate regioselectivity challenges during functionalization?
- Methodological Answer : Use directing groups (e.g., –COOEt) to control electrophilic substitution at the 5-position. For example, bromination with NBS in DMF at 0°C yields 5-bromo derivatives with >90% regioselectivity. Transition-metal catalysis (e.g., Pd-mediated C–H activation) enables site-specific cross-coupling for diverse analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
